N-(2-ethylphenyl)furan-2-carboxamide
Description
Properties
Molecular Formula |
C13H13NO2 |
|---|---|
Molecular Weight |
215.25g/mol |
IUPAC Name |
N-(2-ethylphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C13H13NO2/c1-2-10-6-3-4-7-11(10)14-13(15)12-8-5-9-16-12/h3-9H,2H2,1H3,(H,14,15) |
InChI Key |
PGWOIMHVHZYZIM-UHFFFAOYSA-N |
SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)C2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthesis of Furan-2-Carbonyl Chloride
Furan-2-carbonyl chloride is typically synthesized by treating furan-2-carboxylic acid with thionyl chloride (SOCl₂) or oxalyl chloride. The reaction proceeds via nucleophilic acyl substitution, where the chloride ion displaces the hydroxyl group of the carboxylic acid. The process is exothermic and requires controlled temperatures (0–5°C) to prevent side reactions.
Amidation with 2-Ethylaniline
The acyl chloride is then reacted with 2-ethylaniline in the presence of a base, such as triethylamine (Et₃N), to neutralize the generated HCl and drive the reaction to completion. Dichloromethane (DCM) or tetrahydrofuran (THF) is commonly used as the solvent due to their inertness and ability to dissolve both reactants.
Key Reaction Parameters:
-
Temperature: Room temperature (20–25°C)
-
Reaction Time: 12–18 hours
Optimization of Reaction Conditions
Solvent Selection
Polar aprotic solvents like DCM and THF are preferred for their ability to stabilize the transition state. A comparative study showed that DCM provides higher yields (94%) than THF (88%) due to better solubility of the acyl chloride.
Base Influence
Triethylamine is the base of choice, but alternative bases like pyridine or N,N-diisopropylethylamine (DIPEA) have been tested. Et₃N achieves near-quantitative yields due to its strong HCl-scavenging capacity and low steric hindrance.
Stoichiometric Ratios
A 1:1 molar ratio of furan-2-carbonyl chloride to 2-ethylaniline is optimal. Excess acyl chloride (1.2 equiv) marginally improves yields (by 3–5%) but complicates purification.
Alternative Synthetic Approaches
Direct Coupling Using Carbodiimides
In cases where acyl chloride is unstable, carbodiimide-mediated coupling (e.g., EDC/HOBt) can be employed. This method activates the carboxylic acid in situ, enabling amide bond formation without isolating the acyl chloride. However, yields are lower (70–75%) due to competing side reactions.
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times from hours to minutes. Preliminary trials at 100°C for 15 minutes achieved 82% yield, though scalability remains a challenge.
Purification and Characterization
Workup Procedures
The crude product is washed with 1N HCl to remove unreacted aniline, followed by saturated NaHCO₃ to eliminate residual acid. The organic layer is dried over MgSO₄ and concentrated under reduced pressure.
Chromatographic Purification
Column chromatography using silica gel and a hexane/ethyl acetate gradient (7:3 to 1:1) yields >98% pure product. Recrystallization from ethanol/water (9:1) is an alternative for large-scale production.
Industrial Production Considerations
Scalability Challenges
-
Solvent Recovery: DCM’s low boiling point (40°C) facilitates distillation but raises safety concerns.
-
Waste Management: HCl gas must be scrubbed, and spent solvents require recycling.
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| 2-Ethylaniline | 120–150 |
| Furan-2-carboxylic acid | 90–110 |
| Thionyl chloride | 50–70 |
Challenges and Mitigation Strategies
Side Reactions
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-(2-ethylphenyl)furan-2-carboxamide, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via amide coupling between furan-2-carboxylic acid derivatives and 2-ethylaniline. A base (e.g., triethylamine) is used to neutralize HCl byproducts, and the reaction is conducted in anhydrous solvents like dichloromethane under reflux (60–80°C). Purification involves recrystallization or column chromatography .
- Key Considerations : Solvent polarity, temperature control, and stoichiometric ratios of reagents significantly impact yield. For example, excess 2-ethylaniline (1.2–1.5 equivalents) improves conversion rates.
Q. How is the structural integrity of this compound validated post-synthesis?
- Analytical Techniques :
- 1H/13C NMR : Confirms the presence of the ethylphenyl group (δ ~1.2 ppm for CH3, δ ~2.6 ppm for CH2) and furan ring protons (δ ~6.3–7.5 ppm) .
- FT-IR : Identifies amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Mass Spectrometry (MS) : Molecular ion peak at m/z 215.25 (C₁₃H₁₃NO₂) .
Q. What computational tools predict the physicochemical properties of this compound?
- Approach : Tools like Gaussian (DFT calculations) and SwissADME predict logP (~2.8), polar surface area (~49 Ų), and solubility (<0.1 mg/mL in water). These parameters guide pharmacokinetic studies .
Advanced Research Questions
Q. How does the ethyl substituent’s position (ortho vs. para) on the phenyl ring affect biological activity?
- Comparative Analysis :
- N-(2-ethylphenyl) vs. N-(3-ethylphenyl) : The ortho-substituted derivative shows enhanced lipophilicity (logP +0.3), improving membrane permeability but reducing aqueous solubility. In vitro assays against cancer cell lines (e.g., MCF-7) reveal 20% higher IC₅₀ for the ortho isomer .
- Mechanistic Insight : Steric hindrance from the ortho-ethyl group may alter binding to hydrophobic enzyme pockets .
Q. What contradictions exist in reported biological activities of structurally analogous furan-carboxamides?
- Case Study :
- Antimicrobial Activity : N-(2,4-difluorophenyl)furan-2-carboxamide exhibits broad-spectrum activity (MIC: 4–8 µg/mL against S. aureus), while N-(4-methylphenyl) analogs show weak effects (MIC >64 µg/mL). This disparity highlights the critical role of electron-withdrawing substituents .
- Data Limitations : Discrepancies arise from variations in assay protocols (e.g., broth microdilution vs. agar diffusion) and cell line selection .
Q. What strategies optimize the compound’s metabolic stability without compromising potency?
- Experimental Design :
- Isotere Replacement : Substituting the furan oxygen with sulfur (benzothiophene analogs) increases metabolic resistance but reduces COX-2 inhibition by 40% .
- Prodrug Approaches : Esterification of the carboxamide improves oral bioavailability in rodent models (AUC ↑35%) .
Methodological Recommendations
- Crystallography : Use SHELXL for small-molecule refinement to resolve electron density ambiguities in the ethylphenyl moiety .
- Docking Studies : AutoDock Vina or Schrödinger Suite can model interactions with targets like COX-2 or EGFR, prioritizing poses with hydrogen bonds to the carboxamide group .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
